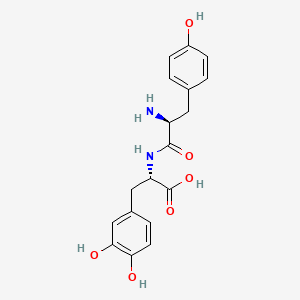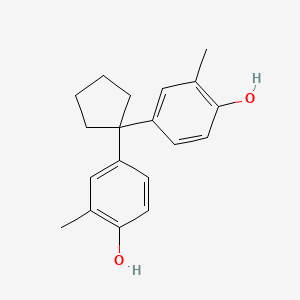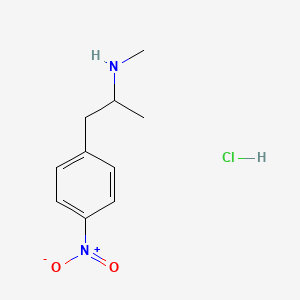
N,alpha-Dimethyl-p-nitrophenethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,alpha-Dimethyl-p-nitrophenethylamine hydrochloride: is a chemical compound belonging to the class of phenethylamines It is characterized by the presence of a nitro group on the phenyl ring and a dimethylamino group on the ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,alpha-Dimethyl-p-nitrophenethylamine hydrochloride typically involves the nitration of phenethylamine followed by alkylation. The nitration process introduces the nitro group onto the phenyl ring, and subsequent alkylation with dimethylamine yields the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: N,alpha-Dimethyl-p-nitrophenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines with various functional groups.
Scientific Research Applications
N,alpha-Dimethyl-p-nitrophenethylamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a stimulant or psychoactive agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N,alpha-Dimethyl-p-nitrophenethylamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N,N-Dimethylphenethylamine: A related compound with similar structural features but different functional groups.
Dimethylamphetamine: Shares the dimethylamino group but differs in its overall structure and pharmacological properties.
Phenethylamine: The parent compound from which N,alpha-Dimethyl-p-nitrophenethylamine hydrochloride is derived.
Uniqueness: this compound is unique due to the presence of both the nitro and dimethylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables diverse applications in research and industry.
Properties
CAS No. |
36034-89-6 |
|---|---|
Molecular Formula |
C10H15ClN2O2 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
N-methyl-1-(4-nitrophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-8(11-2)7-9-3-5-10(6-4-9)12(13)14;/h3-6,8,11H,7H2,1-2H3;1H |
InChI Key |
XSUJSASMGNNUEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)[N+](=O)[O-])NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


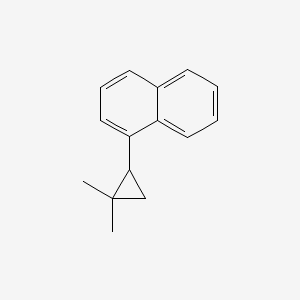

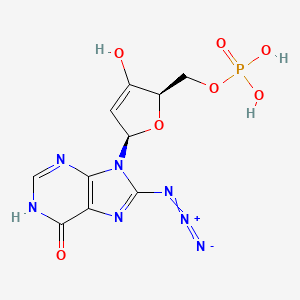
![5,5'-[(E)-Diazenediyl]dipentanenitrile](/img/structure/B14668612.png)

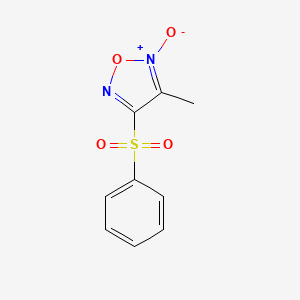

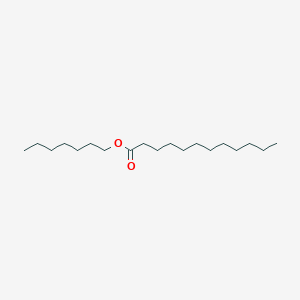
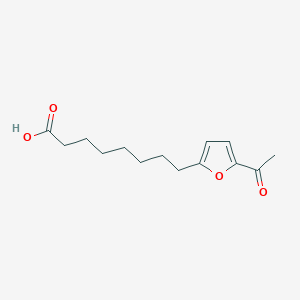
![1-[3-(Hexadecyloxy)phenyl]ethan-1-one](/img/structure/B14668628.png)
![4-[(2-methylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14668629.png)

